molecular formula C11H10ClNO5 B6641913 (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid

Cat. No.: B6641913
M. Wt: 271.65 g/mol
InChI Key: DRWGJVMGSVOXCA-YFKPBYRVSA-N
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Description

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid is a chemical compound characterized by its unique structure, which includes a 7-chloro-1,3-benzodioxole moiety linked to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid typically involves the following steps:

    Formation of the 7-chloro-1,3-benzodioxole moiety: This can be achieved through the chlorination of 1,3-benzodioxole using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with propanoic acid: The 7-chloro-1,3-benzodioxole is then coupled with an amino acid derivative, such as (S)-alanine, under conditions that facilitate amide bond formation. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid: Similar structure but with a butanoic acid backbone.

    (2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid is unique due to its specific combination of the 7-chloro-1,3-benzodioxole moiety and the propanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5/c1-5(11(15)16)13-10(14)6-2-7(12)9-8(3-6)17-4-18-9/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWGJVMGSVOXCA-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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